2,3-Dimethylpyridine-4-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a sulfonamide functional group attached to a dimethyl-substituted pyridine ring. The compound has garnered attention due to its potential applications in pharmaceuticals and materials science.
The synthesis and characterization of 2,3-dimethylpyridine-4-sulfonamide have been explored in various studies, highlighting its utility in organic synthesis and as a building block for more complex molecules. Research indicates that this compound can be synthesized through different methods, employing various reagents and conditions to optimize yield and purity.
2,3-Dimethylpyridine-4-sulfonamide is classified as:
The synthesis of 2,3-dimethylpyridine-4-sulfonamide can be achieved through several approaches, including:
For instance, one synthetic route includes:
The molecular formula of 2,3-dimethylpyridine-4-sulfonamide is . The structure features:
2,3-Dimethylpyridine-4-sulfonamide participates in various chemical reactions:
For example, when treated with strong acids or bases, it can undergo protonation or deprotonation, affecting its solubility and reactivity .
The mechanism of action for compounds like 2,3-dimethylpyridine-4-sulfonamide often involves:
Research indicates that sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby blocking bacterial folate synthesis .
2,3-Dimethylpyridine-4-sulfonamide has several applications in scientific research:
This compound exemplifies the versatility of pyridine derivatives in both medicinal chemistry and industrial applications.
The systematic IUPAC designation for this compound is 2,3-dimethylpyridine-4-sulfonamide, unambiguously defining the positions of the methyl substituents on the pyridine ring and the sulfonamide group at position 4. Its molecular formula is C₇H₁₀N₂O₂S, corresponding to a molecular weight of 186.23 g/mol. Key chemical identifiers include:
1S/C7H10N2O2S/c1-5-6(2)9-4-3-7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)
AWQBHAUKDSGJIY-UHFFFAOYSA-N
CC1=C(C=CN=C1C)S(=O)(=O)N
[1] [2] Table 1: Molecular Descriptors of 2,3-Dimethylpyridine-4-sulfonamide
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O₂S |
Molecular Weight | 186.23 g/mol |
Hydrogen Bond Donors | 2 (sulfonamide -NH₂) |
Hydrogen Bond Acceptors | 4 (sulfonamide O,O,N; pyridine N) |
Canonical SMILES | CC1=C(C=CN=C1C)S(=O)(=O)N |
Topological Polar Surface Area | 78.6 Ų (calculated) |
The sulfonamide group (–SO₂NH₂) classifies it as a sulfonamide derivative, while the dimethylpyridine component categorizes it as an alkyl-substituted heteroaromatic. This dual functionality enables diverse chemical interactions, including hydrogen bonding, coordination chemistry, and π-stacking [1] [2].
The pyridine ring adopts a planar hexagonal geometry, with the methyl groups at C2 and C3 inducing significant steric and electronic perturbations. Key structural features include:
Collision cross-section (CCS) predictions via computational methods indicate distinct molecular geometries for adducts:
These values reflect the compound’s conformational flexibility and ion-mobility characteristics, relevant for mass spectrometry-based identification.
The positional isomerism of methyl and sulfonamide groups on the pyridine ring profoundly influences physicochemical properties and reactivity:
Table 2: Comparative Analysis of Pyridine Sulfonamide Isomers
Isomer | CAS RN | Substituent Positions | Key Structural Distinctions |
---|---|---|---|
2,3-dimethylpyridine-4-sulfonamide | 2408974-21-8 | 2-CH₃, 3-CH₃, 4-SO₂NH₂ | Steric crowding near pyridine N; moderate electron donation |
3,5-dimethylpyridine-2-sulfonamide | 130932831 | 3-CH₃, 5-CH₃, 2-SO₂NH₂ | Sulfonamide ortho to N; symmetric methyl substitution |
2-chloro-N,N-dimethylpyridine-4-sulfonamide | 1179681-83-4 | 2-Cl, 4-SO₂N(CH₃)₂ | Chlorine steric/electronic effects; tertiary sulfonamide |
3-chloro-N,N-dimethylpyridine-2-sulfonamide | 1420891-26-4 | 3-Cl, 2-SO₂N(CH₃)₂ | Chlorine meta to N; sulfonamide ortho to N |
Table 3: Impact of Substituent Position on Electronic Distribution
Substituent Pattern | Effect on Pyridine N Basicity | Sulfonamide NH Acidity | Predicted Reactivity |
---|---|---|---|
2,3-dimethyl-4-SO₂NH₂ | Moderate decrease | Moderate (pKa ~10-11) | Nucleophilic aromatic substitution inhibited |
3,5-dimethyl-2-SO₂NH₂ | Significant decrease | High (pKa ~8-9) | Electrophilic addition favored |
2-chloro-4-SO₂N(CH₃)₂ | Severe decrease | Non-acidic | SNAr at C2 possible |
This structural diversity underpins the unique chemical space occupied by 2,3-dimethylpyridine-4-sulfonamide relative to its isomers, informing its potential applications in drug design and chemical synthesis [1] [4] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3